5'-DMT-5-F-2'-dU Phosphoramidite: A Comprehensive Technical Guide
5'-DMT-5-F-2'-dU Phosphoramidite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of 5'-DMT-5-F-2'-dU Phosphoramidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.
Core Properties
5'-DMT-5-F-2'-dU Phosphoramidite is a synthetic nucleoside phosphoramidite containing a 5-fluoro-2'-deoxyuridine (5-F-dU) moiety. The 5'-dimethoxytrityl (DMT) group provides a lipophilic handle for purification and is readily cleaved to allow for the stepwise synthesis of oligonucleotides. The phosphoramidite group at the 3'-position enables efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₃₉H₄₆FN₄O₈P |
| Molecular Weight | 748.8 g/mol [1] |
| CAS Number | 142246-63-7[1] |
| Synonyms | 5-F-dU-CE Phosphoramidite, 2'-Deoxy-5-fluoro-D-uridine 3'-CE phosphoramidite |
| Physical Form | White to off-white solid powder |
| Purity | ≥98%[1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml)[1] |
| Storage Conditions | -20°C, under inert gas, desiccated[1] |
| Stability | ≥ 4 years at -20°C[1] |
Spectroscopic and Analytical Characterization
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³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for assessing the purity of phosphoramidites. A single sharp peak, or a pair of closely spaced peaks representing diastereomers, is expected in the region of 140-155 ppm , characteristic of phosphoramidites[2]. The absence of significant peaks in other regions indicates high purity and the absence of hydrolysis or oxidation products[2].
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¹H NMR: The proton NMR spectrum provides structural confirmation. Diagnostic signals include the anomeric proton of the deoxyribose sugar, typically found between 5.0 and 6.4 ppm [2]. The protons of the dimethoxytrityl (DMT) group will appear in the aromatic region, and the protons of the diisopropylamino and cyanoethyl groups will be present in the aliphatic region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the phosphoramidite. Purity can also be assessed by techniques such as LC-MS[3].
Experimental Protocols
5'-DMT-5-F-2'-dU Phosphoramidite is utilized in standard automated solid-phase oligonucleotide synthesis. The coupling of this modified phosphoramidite is reported to be as efficient as that of unmodified nucleoside amidites[4].
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides proceeds in a cyclical manner, with each cycle adding one nucleoside to the growing chain. The following is a generalized protocol for automated solid-phase DNA synthesis:
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane or toluene[5].
-
Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, exposing a reactive hydroxyl group for the next coupling step[5]. The orange-colored trityl cation released can be monitored spectrophotometrically to determine coupling efficiency from the previous cycle[5].
2. Coupling:
-
Reagents:
-
Procedure: The phosphoramidite is activated by the acidic azole catalyst and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage[5]. The coupling time is typically rapid, on the order of 20 seconds for deoxynucleosides[6].
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride in tetrahydrofuran/lutidine).
-
Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles[5].
4. Oxidation:
-
Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of tetrahydrofuran, pyridine, and water[5].
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester[5].
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.
-
Cleavage from Support and Phosphate Deprotection: This is typically achieved by treatment with concentrated ammonium hydroxide[5]. For sensitive oligonucleotides, milder conditions such as a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used[8].
-
Base Deprotection: The protecting groups on the standard DNA bases (benzoyl for A and C, isobutyryl for G) are removed by heating in concentrated ammonium hydroxide (e.g., 55°C for 5 hours)[5]. For oligonucleotides containing 5-F-dU, standard deprotection protocols are generally applicable[9]. However, for particularly sensitive modified oligonucleotides, milder deprotection strategies may be required[8][10][11].
Applications in Research and Drug Development
Oligonucleotides containing 5-fluoro-2'-deoxyuridine have significant potential in various research and therapeutic areas, primarily due to the anticancer properties of 5-fluorouracil (5-FU), the active metabolite.
Anticancer Prodrugs
Oligonucleotides synthesized with 5'-DMT-5-F-2'-dU Phosphoramidite can act as prodrugs of 5-FU. Upon cellular uptake, these oligonucleotides are degraded by cellular nucleases, releasing 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase[12]. This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell death in rapidly dividing cancer cells.
Antisense and RNAi Therapeutics
The incorporation of 5-F-dU into antisense oligonucleotides or siRNAs can enhance their therapeutic properties. The fluorine modification can increase the binding affinity of the oligonucleotide to its target mRNA and improve its resistance to nuclease degradation, thereby enhancing its potency and duration of action.
Visualizations
Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Mechanism of Action of 5-Fluorouracil
Caption: Intracellular activation and mechanism of action of 5-F-dU.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. atdbio.com [atdbio.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Oligonucleotides Carrying Nucleoside Antimetabolites as Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
